N-(3-chloro-2-methylphenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated methylphenyl group, a cyclohexanecarbonyl group, and an indole moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
Properties
Molecular Formula |
C24H25ClN2O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-20(25)11-7-12-21(16)26-23(28)15-27-14-19(18-10-5-6-13-22(18)27)24(29)17-8-3-2-4-9-17/h5-7,10-14,17H,2-4,8-9,15H2,1H3,(H,26,28) |
InChI Key |
MWEVNNUZAQFTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Cyclohexanecarbonyl Group: This can be achieved through acylation reactions using cyclohexanecarbonyl chloride in the presence of a base.
Attachment of the Chlorinated Methylphenyl Group: This step might involve a nucleophilic substitution reaction where the chlorinated methylphenyl group is introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorinated methylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE: can be compared with other acetamides or indole derivatives.
Similar Compounds: N-(3-chlorophenyl)-2-(1H-indol-3-yl)acetamide, N-(2-methylphenyl)-2-(1H-indol-3-yl)acetamide.
Uniqueness
The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE lies in its specific structural features, such as the combination of a chlorinated methylphenyl group, a cyclohexanecarbonyl group, and an indole moiety. These features may confer unique biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
